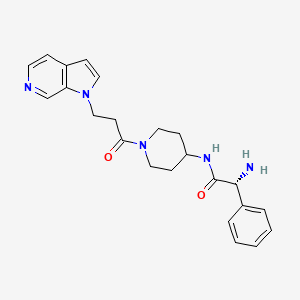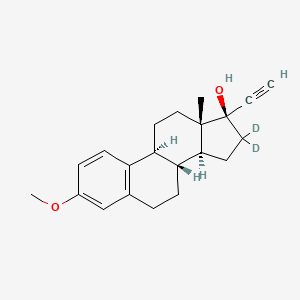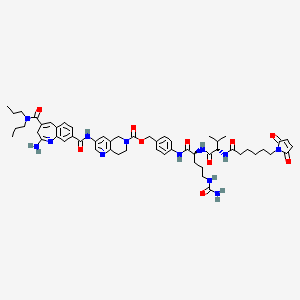
Zuvotolimod
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zuvotolimod is a myeloid cell agonist compound-linker used in antibody-drug conjugates. It is primarily researched for its potential applications in cancer and hepatitis treatments. The compound is known for its ability to activate myeloid cells, which play a crucial role in the immune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zuvotolimod involves the preparation of a myeloid cell agonist compound-linker. The compound is synthesized through a series of chemical reactions that involve the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure the safety of the compound.
化学反应分析
Types of Reactions
Zuvotolimod undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: this compound can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学研究应用
Zuvotolimod has several scientific research applications, including:
Chemistry: The compound is used in the study of myeloid cell activation and its role in immune responses.
Biology: this compound is researched for its potential to modulate immune cell functions and its effects on various biological pathways.
Medicine: The compound is being investigated for its potential use in cancer therapy, particularly in antibody-drug conjugates targeting specific cancer cells.
Industry: this compound is used in the development of new therapeutic agents and in the study of drug delivery systems.
作用机制
Zuvotolimod exerts its effects by activating myeloid cells, which are a type of immune cell involved in the body’s defense mechanisms. The compound binds to specific receptors on the surface of myeloid cells, triggering a cascade of signaling pathways that lead to the activation and proliferation of these cells. This activation enhances the immune response, making it a potential therapeutic agent for cancer and other diseases.
相似化合物的比较
Similar Compounds
Some compounds similar to Zuvotolimod include:
Toll-like receptor agonists: These compounds also activate immune cells by binding to toll-like receptors.
Other myeloid cell agonists: Compounds that activate myeloid cells through different mechanisms.
Uniqueness
This compound is unique in its specific activation of myeloid cells and its potential use in antibody-drug conjugates. Its ability to modulate the immune response makes it a promising candidate for therapeutic applications, particularly in cancer treatment.
属性
分子式 |
C55H70N12O10 |
|---|---|
分子量 |
1059.2 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 3-[[2-amino-4-(dipropylcarbamoyl)-3H-1-benzazepine-8-carbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C55H70N12O10/c1-5-23-65(24-6-2)53(74)38-27-36-15-16-37(29-44(36)62-45(56)30-38)50(71)61-41-28-39-32-66(26-21-42(39)59-31-41)55(76)77-33-35-13-17-40(18-14-35)60-51(72)43(11-10-22-58-54(57)75)63-52(73)49(34(3)4)64-46(68)12-8-7-9-25-67-47(69)19-20-48(67)70/h13-20,27-29,31,34,43,49H,5-12,21-26,30,32-33H2,1-4H3,(H2,56,62)(H,60,72)(H,61,71)(H,63,73)(H,64,68)(H3,57,58,75)/t43-,49-/m0/s1 |
InChI 键 |
JMDJMYUCIGMITJ-UCNLINEOSA-N |
手性 SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
规范 SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


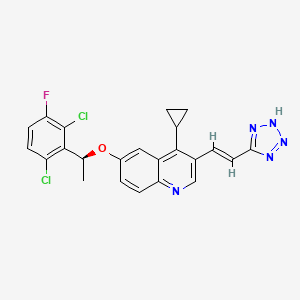
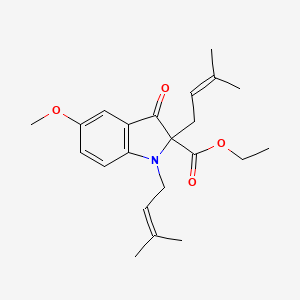

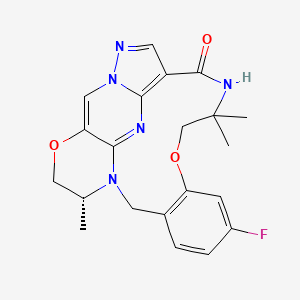
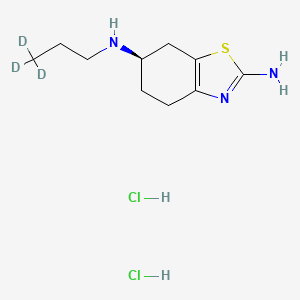
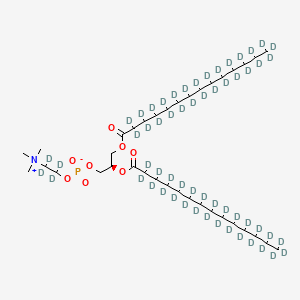
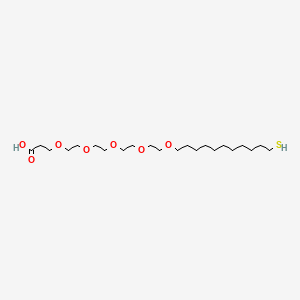
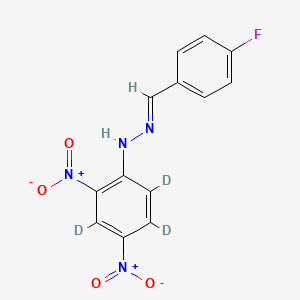
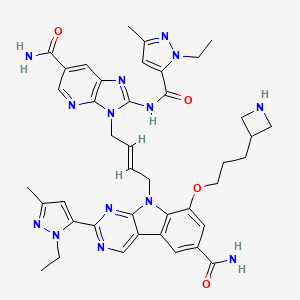
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
